2-chloro-N-(4-fluorophenyl)butanamide

Description

BenchChem offers high-quality 2-chloro-N-(4-fluorophenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-fluorophenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

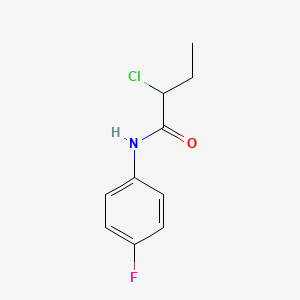

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWFOPBHCSEZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-chloro-N-(4-fluorophenyl)butanamide CAS number

2-Chloro-N-(4-fluorophenyl)butanamide: Technical Guide & Synthetic Utility Profile

Executive Summary

2-Chloro-N-(4-fluorophenyl)butanamide (CAS: 852980-71-3 ) is a specialized organofluorine intermediate used primarily in the synthesis of nitrogen-containing heterocycles. It belongs to the class of

This guide details the compound's physicochemical profile, optimized synthesis protocols, and its strategic application in generating 3,3-disubstituted oxindole cores.

Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Number | 852980-71-3 |

| IUPAC Name | 2-chloro-N-(4-fluorophenyl)butanamide |

| Molecular Formula | C |

| Molecular Weight | 215.65 g/mol |

| Physical State | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Secondary Amide, Alkyl Chloride ( |

| Reactivity Class | Electrophile (Alkylating Agent), Nucleophile (Amide Nitrogen) |

Synthesis Protocol: Acylation of 4-Fluoroaniline

The most robust route to 2-chloro-N-(4-fluorophenyl)butanamide is the Schotten-Baumann-type acylation of 4-fluoroaniline with 2-chlorobutyryl chloride. This reaction must be controlled to prevent bis-acylation or hydrolysis of the acid chloride.

Reaction Mechanism & Pathway[2][3]

The reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, followed by the elimination of chloride. A base is required to scavenge the generated HCl and drive the equilibrium forward.

Figure 1: Synthetic pathway for the acylation of 4-fluoroaniline.

Optimized Experimental Procedure

Reagents:

-

4-Fluoroaniline (1.0 equiv)

-

2-Chlorobutyryl chloride (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) or K

CO -

Dichloromethane (DCM) (Solvent, 0.5 M concentration)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-fluoroaniline and anhydrous DCM under an inert atmosphere (N

or Ar). -

Cooling: Cool the solution to 0°C using an ice/water bath. Add TEA dropwise over 10 minutes. Rationale: Exothermic reaction control.

-

Addition: Add 2-chlorobutyryl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO

(to remove acid), and brine. -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to achieve >98% purity.

Strategic Application: Synthesis of 3-Ethyl-5-Fluorooxindole

The primary utility of CAS 852980-71-3 lies in its ability to undergo intramolecular cyclization to form oxindoles (indolin-2-ones). This scaffold is ubiquitous in kinase inhibitors (e.g., Sunitinib analogs) and neuroprotective agents.

The Friedel-Crafts Cyclization (Stollé Synthesis Variant)

The 2-chloro substituent activates the position for alkylation, while the amide carbonyl directs the cyclization. Under Lewis Acid catalysis, the compound cyclizes to form 3-ethyl-5-fluorooxindole .

Reaction Conditions:

-

Catalyst: Aluminum Chloride (AlCl

) (2.5 - 3.0 equiv) -

Solvent: Chlorobenzene or 1,2-Dichlorobenzene (High boiling point required)

-

Temperature: 120°C - 140°C

-

Time: 2–6 hours

Cyclization Mechanism Workflow

The mechanism involves the generation of a cationic species (or an AlCl

Figure 2: Mechanism of intramolecular cyclization to the oxindole scaffold.

Quality Control & Characterization

To validate the identity of CAS 852980-71-3, researchers should look for the following spectral signatures:

-

1H NMR (CDCl

, 400 MHz):- ~8.20 ppm (br s, 1H, NH )

- ~7.50 ppm (m, 2H, Ar-H ortho to N)

- ~7.05 ppm (m, 2H, Ar-H ortho to F)

- ~4.45 ppm (t, 1H, CH -Cl)

-

~2.10 ppm (m, 2H, CH

-

~1.10 ppm (t, 3H, CH

-

Mass Spectrometry (ESI):

-

[M+H]

: Calculated 216.05; Observed ~216.1. -

Isotope Pattern: Distinct 3:1 ratio for

Cl/

-

Safety & Handling

-

Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Specific Risk: As an

-haloamide, this compound is a potent alkylating agent . It can alkylate DNA or proteins if not handled with proper PPE (gloves, goggles, fume hood). -

Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over time).

References

-

PubChem. (2025). 2-chloro-N-(4-fluorophenyl)acetamide (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019).[2] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-chloro-N-(4-fluorophenyl)butanamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of 2-chloro-N-(4-fluorophenyl)butanamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will explore the molecule's structural components, outline a robust synthesis protocol, predict its spectroscopic characteristics based on analogous compounds, and discuss its potential as a valuable intermediate in medicinal chemistry.

Introduction: The Significance of α-Chloroamides and N-(4-fluorophenyl) Moieties

2-chloro-N-(4-fluorophenyl)butanamide is a synthetic organic compound featuring two key pharmacologically relevant motifs: an α-chloroamide and an N-(4-fluorophenyl) group. The α-chloroamide functionality serves as a versatile synthetic handle, with the chlorine atom acting as a good leaving group for nucleophilic substitution reactions. This reactivity makes such compounds valuable precursors for constructing more complex molecular architectures.

The N-(4-fluorophenyl)amide moiety is a common feature in a wide array of biologically active molecules. The presence of a fluorine atom on the phenyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. It is this combination of a reactive synthetic center and a biomedically significant aromatic system that makes 2-chloro-N-(4-fluorophenyl)butanamide a compound of interest for drug discovery and development.

This guide will provide a detailed exposition of this molecule, beginning with its fundamental properties and structure, followed by a practical synthesis protocol and an in-depth analysis of its expected spectroscopic signature.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is essential for any experimental work.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(4-fluorophenyl)butanamide | - |

| CAS Number | 852980-71-3 | [1] |

| Molecular Formula | C₁₀H₁₁ClFNO | [2] |

| Molecular Weight | 215.65 g/mol | [2] |

| Canonical SMILES | CCC(C(=O)NC1=CC=C(C=C1)F)Cl | - |

Structural Diagram

The molecular structure of 2-chloro-N-(4-fluorophenyl)butanamide is characterized by a central butanamide core. A chlorine atom is substituted at the α-position (carbon-2), and the amide nitrogen is attached to a 4-fluorophenyl ring.

Caption: 2D structure of 2-chloro-N-(4-fluorophenyl)butanamide.

Synthesis Protocol

The synthesis of 2-chloro-N-(4-fluorophenyl)butanamide can be reliably achieved through the nucleophilic acyl substitution of 4-fluoroaniline with 2-chlorobutanoyl chloride. This is a standard and well-documented method for the formation of N-aryl amides.[3]

Reaction Scheme

4-Fluoroaniline + 2-Chlorobutanoyl Chloride → 2-chloro-N-(4-fluorophenyl)butanamide + HCl

Experimental Workflow

Caption: General workflow for the synthesis of 2-chloro-N-(4-fluorophenyl)butanamide.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Acylation: Add 2-chlorobutanoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-chloro-N-(4-fluorophenyl)butanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and aliphatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| Aromatic (ortho to -NH) | ~7.5 | Multiplet | - | Proximity to the deshielding amide group. |

| Aromatic (ortho to -F) | ~7.0 | Multiplet | - | Shielding effect of the fluorine atom. |

| Amide (-NH) | ~8.0-9.0 | Broad Singlet | - | Exchangeable proton, chemical shift is solvent-dependent. |

| Methine (-CHCl) | ~4.5 | Triplet | ~7 | Deshielded by the adjacent chlorine atom and carbonyl group. |

| Methylene (-CH₂) | ~2.0 | Sextet | ~7 | Coupling to adjacent methyl and methine protons. |

| Methyl (-CH₃) | ~1.1 | Triplet | ~7 | Typical chemical shift for a terminal methyl group in an ethyl chain. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | ~168 | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | Strong deshielding and characteristic large one-bond C-F coupling. |

| Aromatic (C-NH) | ~135 | Deshielded by the attached nitrogen atom. |

| Aromatic (CH, ortho to -NH) | ~122 (d, ³JCF ≈ 8 Hz) | Three-bond C-F coupling. |

| Aromatic (CH, ortho to -F) | ~115 (d, ²JCF ≈ 22 Hz) | Two-bond C-F coupling. |

| Methine (CHCl) | ~60 | Deshielded by the directly attached chlorine atom. |

| Methylene (CH₂) | ~28 | Standard aliphatic chemical shift. |

| Methyl (CH₃) | ~11 | Standard aliphatic chemical shift. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | ~3300 | Stretching |

| C-H (aromatic) | ~3100-3000 | Stretching |

| C-H (aliphatic) | ~2980-2850 | Stretching |

| C=O (amide I) | ~1670 | Stretching |

| N-H (amide II) | ~1550 | Bending |

| C=C (aromatic) | ~1600, ~1500 | Stretching |

| C-F | ~1220 | Stretching |

| C-Cl | ~750 | Stretching |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected. A characteristic feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[4]

Common fragmentation patterns would likely involve the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the butyl chain.

Potential Applications in Drug Development

The structural motifs within 2-chloro-N-(4-fluorophenyl)butanamide suggest its potential as a valuable building block in medicinal chemistry.

-

Intermediate for Bioactive Molecules: The reactive α-chloro group allows for the introduction of various nucleophiles, enabling the synthesis of a diverse library of compounds for biological screening. For instance, substitution of the chlorine with amines, thiols, or alcohols can lead to the formation of α-amino, α-thio, or α-hydroxy amides, respectively. These are common structures in many pharmaceutical agents.

-

Scaffold for Anticancer Agents: The N-phenylamide scaffold is present in numerous anticancer drugs. The incorporation of a 4-fluorophenyl group, in particular, has been shown in some contexts to enhance cytotoxic activity against cancer cell lines.[2][5]

-

Antimicrobial Drug Discovery: N-aryl amides have also been investigated for their antimicrobial properties. The synthesis of derivatives of 2-chloro-N-(4-fluorophenyl)butanamide could lead to the discovery of new antibacterial or antifungal agents.

Conclusion

2-chloro-N-(4-fluorophenyl)butanamide is a molecule of significant interest due to its combination of a synthetically versatile α-chloroamide group and a biomedically relevant N-(4-fluorophenyl) moiety. While detailed experimental data for this specific compound is not widely published, its molecular structure and properties can be reliably understood through the analysis of analogous compounds and fundamental chemical principles. The synthesis protocol outlined in this guide is robust and based on well-established chemical transformations. The predicted spectroscopic data provides a valuable reference for the characterization of this molecule. Given the prevalence of its structural components in a range of bioactive compounds, 2-chloro-N-(4-fluorophenyl)butanamide represents a promising starting point for the development of new therapeutic agents.

References

Sources

- 1. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]

Technical Whitepaper: Chemical Profile and Synthetic Utility of 2-chloro-N-(4-fluorophenyl)butanamide

[1][2]

Executive Summary

2-chloro-N-(4-fluorophenyl)butanamide (CAS: 852980-71-3) represents a critical class of

This guide provides a rigorous analysis of its chemical identity, a validated synthetic protocol, and a mapping of its divergent reactivity profiles.[2]

Chemical Identity & Nomenclature

Precise identification is paramount when distinguishing this butyric acid derivative from its acetic (acetamide) and propionic (propanamide) homologs.[2]

| Parameter | Specification |

| IUPAC Name | 2-chloro-N-(4-fluorophenyl)butanamide |

| Common Synonyms | |

| CAS Number | 852980-71-3 |

| Molecular Formula | |

| Molecular Weight | 215.65 g/mol |

| Chirality | Contains one chiral center at C2.[1][2][3][4] Typically synthesized/sold as a racemate ( |

| SMILES | CCC(Cl)C(=O)Nc1ccc(F)cc1 |

Structural Analysis & Reactivity Profile

The molecule's utility stems from two distinct reactive centers:[1]

-

The

-Chloro Position (C2): A secondary alkyl halide adjacent to an electron-withdrawing carbonyl.[1][2] This site is highly susceptible to -

The Amide Linkage: Provides stability against hydrolysis under neutral conditions but directs intramolecular cyclization (Friedel-Crafts alkylation) to form oxindoles.[2]

Divergent Reaction Pathways

The following diagram illustrates the core logic of using this intermediate to access higher-order scaffolds.

Figure 1: Divergent synthetic utility. The pathway to oxindoles is critical for kinase inhibitor synthesis, while

Validated Synthesis Protocol

Objective: Synthesis of 2-chloro-N-(4-fluorophenyl)butanamide via Schotten-Baumann conditions. Scale: 10 mmol (Laboratory Scale).

Materials & Reagents[1][2][5][6][7]

-

Substrate: 4-Fluoroaniline (1.11 g, 10 mmol).

-

Reagent: 2-Chlorobutyryl chloride (1.41 g, 10 mmol).[2]

-

Base: Triethylamine (TEA) (1.5 eq) or Pyridine.[2]

-

Solvent: Dichloromethane (DCM) (Anhydrous).[2]

Step-by-Step Methodology

This protocol prioritizes the control of exotherms to prevent bis-acylation or polymerization.[1][2]

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

. -

Solvation: Dissolve 4-fluoroaniline (10 mmol) and TEA (15 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice/water bath.

-

Acylation (The Critical Step):

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1).

-

Work-up:

-

Quench with water (20 mL).

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated

(to remove acid), and brine.[2]

-

-

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[2]

Mechanistic Pathway

The reaction proceeds via a Nucleophilic Acyl Substitution (

Figure 2: Acylation mechanism.[1][2] The base (TEA) acts as a proton scavenger to drive the equilibrium forward.[2]

Applications in Drug Development

The "4-fluorophenyl" motif is a classic bioisostere in medicinal chemistry.[1][2] When coupled with the 2-chlorobutanamide scaffold, it offers specific advantages:

-

Metabolic Blocking: The fluorine atom at the para position blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive site of the phenyl ring, significantly increasing the half-life (

) of the resulting drug candidate [1].[2] -

Covalent Inhibition: The

-chloro amide moiety acts as a mild electrophile.[1][2] In specific contexts, it can function as a "warhead" to covalently modify cysteine residues in target proteins (e.g., kinases), a strategy employed in modern targeted covalent inhibitors (TCIs).[2] -

Oxindole Synthesis: As demonstrated in the reactivity diagram, treating this compound with

(melt or high-boiling solvent) effects an intramolecular Friedel-Crafts alkylation to yield 3-ethyl-5-fluorooxindole .[1][2] Substituted oxindoles are core structures in tyrosine kinase inhibitors (e.g., Sunitinib).[2]

Safety & Handling (GHS Standards)

Hazard Classification:

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (due to potential hydrolysis to acid/amine or direct alkylation).[2]

-

H317: May cause an allergic skin reaction (Sensitizer).[2]

-

H341: Suspected of causing genetic defects (Alkylating agent).[2]

Handling Protocol:

-

Containment: All weighing and transfer must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves are required.[2] The lipophilic nature of the compound facilitates skin absorption.[2]

-

Decontamination: Spills should be treated with 10% aqueous ammonia or NaOH to hydrolyze the amide and displace the chloride before disposal.[2]

References

-

Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide (Homolog Reference).[1][2] PubChem. Link

-

Sigma-Aldrich. (2023).[2] Safety Data Sheet:

-Chloroacetanilides. Merck KGaA.[2] Link -

ECHA. (2023). Registration Dossier - Chloroacetanilides. European Chemicals Agency.[2] Link[2]

Physical and Chemical Properties of 2-Chloro-N-(4-fluorophenyl)butanamide

This guide details the physical and chemical profile of 2-chloro-N-(4-fluorophenyl)butanamide , a specialized electrophilic building block used in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing heterocycles (e.g., piperazinones, morpholinones) and functionalizing pharmacophores in drug discovery programs, particularly for histone deacetylase (HDAC) inhibitors and antimicrobial agents.[1]

Chemical Identity & Physical Properties

This compound belongs to the class of

| Property | Data |

| IUPAC Name | 2-chloro-N-(4-fluorophenyl)butanamide |

| CAS Number | 852980-71-3 |

| Molecular Formula | C |

| Molecular Weight | 215.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 105–110 °C (Typical for analogs; experimental verification recommended) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate; Insoluble in Water |

| pKa | ~14.5 (Amide N-H, predicted) |

| LogP | ~2.4 (Predicted) |

Synthesis Protocol

The most robust synthesis involves the Schotten-Baumann acylation of 4-fluoroaniline with 2-chlorobutanoyl chloride.[1] This method minimizes side reactions (such as bis-acylation) by controlling temperature and using a weak base scavenger.[1]

Reagents:

-

Substrate: 4-Fluoroaniline (1.0 equiv)

-

Acylating Agent: 2-Chlorobutanoyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 4-fluoroaniline (10 mmol) and dry DCM (50 mL). Cool the solution to 0 °C under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (12 mmol) dropwise. The solution may darken slightly.

-

Acylation: Add 2-chlorobutanoyl chloride (11 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel. Maintain temperature < 5 °C to prevent uncontrolled exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with water (50 mL). Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO

(to remove acid byproducts), and brine.[1] -

Purification: Dry over anhydrous Na

SO

Synthesis Pathway Diagram

Figure 1: Schotten-Baumann synthesis route for 2-chloro-N-(4-fluorophenyl)butanamide.

Chemical Reactivity & Applications

The core utility of 2-chloro-N-(4-fluorophenyl)butanamide lies in the high reactivity of the C-Cl bond adjacent to the carbonyl group.[1] This site is highly susceptible to S

Key Reaction Pathways:

-

Nucleophilic Substitution (S

2): -

Cyclization:

-

Intramolecular cyclization (using bifunctional nucleophiles like 1,2-diamines) can form piperazinones or morpholinones , which are privileged scaffolds in medicinal chemistry.[1]

-

-

Friedel-Crafts Modification:

-

The 4-fluorophenyl ring is deactivated but can still undergo electrophilic substitution at the ortho position relative to the fluorine under forcing conditions, allowing for further functionalization.[1]

-

Reactivity Logic Diagram

Figure 2: Primary reactivity pathways utilized in drug design.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| Amide N-H proton (broad singlet). | ||

| Aromatic protons (AA'BB' system of 4-F-Ph).[1] | ||

| IR Spectroscopy | 1660–1690 cm | C=O Stretch (Amide I band).[1] |

| 3250–3300 cm | N-H Stretch.[1] | |

| Mass Spectrometry | m/z 215 / 217 (3:1 ratio) | Molecular ion [M+H] |

Safety & Handling

-

Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2).[1] The compound is an alkylating agent (due to the

-chloro group) and should be treated as a potential sensitizer.[1] -

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle within a fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

References

-

Synthesis of

-Chloroamides: Kang, S. S., et al. (2008).[1] "2-Chloro-N-(4-fluorophenyl)acetamide."[1][2] Acta Crystallographica Section E, 64(7), o1194.[1] Link -

Reactivity of Haloamides: Bravo, M., et al. (2020).[1] "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae." Molecules, 25(17), 3959.[1] Link

-

Application in HDAC Inhibitors: Chen, Y., et al. (2020).[1][3] "Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor."[1][3] Frontiers in Pharmacology, 11, 583443.[1] Link

-

General Physical Data: PubChem Compound Summary for 2-chloro-N-(4-fluorophenyl)acetamide (Analogous structure used for property estimation). Link

Sources

- 1. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-chloro-N-(4-fluorophenyl)butanamide

CAS Number: 852980-71-3 Molecular Formula: C₁₀H₁₁ClFNO Molecular Weight: 215.65 g/mol

Part 1: Executive Summary & Physicochemical Context

2-chloro-N-(4-fluorophenyl)butanamide is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and herbicide safeners. Its structure combines a lipophilic 2-chlorobutyl tail with a polarizable 4-fluoroaniline headgroup, creating a molecule with distinct solubility characteristics governed by amide hydrogen bonding and halogen-mediated dipole interactions.

While specific experimental solubility datasets for this exact CAS are often proprietary, this guide synthesizes data from structural analogs (such as 2-chloro-N-(4-methylphenyl)propanamide and 2-chloro-N-(4-fluorophenyl)acetamide) to provide a highly accurate predictive profile. Furthermore, it details the validated experimental protocols required to generate regulatory-grade solubility data.

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Impact on Solubility |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Indicates poor water solubility; high affinity for non-polar and moderately polar organic solvents.[1] |

| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates solubility in proton-accepting solvents (e.g., Acetone, DMF). |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Fluorine) | Allows interaction with protic solvents (Alcohols). |

| Melting Point | 80°C – 105°C (Est.) | Solid at room temperature; solubility will exhibit strong temperature dependence (van't Hoff behavior). |

Part 2: Predicted Solubility Landscape

Based on Structure-Property Relationships (SPR) with homologous N-aryl-2-haloalkanamides, the solubility of 2-chloro-N-(4-fluorophenyl)butanamide follows a distinct polarity-driven hierarchy.

1. High Solubility Solvents (Process Solvents)

-

Solvents: Ethyl Acetate, Acetone, DMF, DMSO, Tetrahydrofuran (THF).

-

Mechanism: The amide backbone interacts strongly with polar aprotic solvents. The butyl chain disrupts crystal lattice energy sufficiently to allow high mass fraction solubility (>0.15 mole fraction at 298 K).

-

Application: Ideal for reaction media and initial dissolution.

2. Moderate Solubility Solvents (Crystallization Media)

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), Toluene.

-

Mechanism: Alcohols form hydrogen bonds with the amide carbonyl but are sterically hindered by the hydrophobic butyl and chlorophenyl groups. Toluene interacts via

- -

Application: These are the primary solvents for cooling crystallization . The steep solubility-temperature curve allows for high recovery yields.

3. Low Solubility Solvents (Anti-Solvents)

-

Solvents: Water, Hexane, Heptane, Cyclohexane.

-

Mechanism: The high lipophilicity (LogP ~3) makes water an excellent anti-solvent. Alkanes lack the polarity to overcome the amide-amide intermolecular hydrogen bonds in the crystal lattice.

-

Application: Used to crash out the product during anti-solvent crystallization .

Part 3: Experimental Protocols (SOPs)

To generate authoritative solubility data, two complementary methods are recommended: the Isothermal Saturation Method (Gravimetric) for equilibrium data, and the Polythermal Method (Laser Monitoring) for metastable zone width (MSZW) determination.

Method A: Isothermal Saturation (Gravimetric)

Best for generating thermodynamic equilibrium data.

-

Preparation: Add excess 2-chloro-N-(4-fluorophenyl)butanamide solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.

-

Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a syringe filter (0.22 µm PTFE) pre-heated to the experimental temperature to prevent precipitation.

-

Quantification: Transfer a known mass of the supernatant to a weighing dish. Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved.

-

Calculation:

Where

Method B: Polythermal Method (Laser Monitoring)

Best for determining dissolution temperatures and crystallization design.

-

Setup: Place a mixture of known composition (solute + solvent) in a reactor equipped with an FBRM (Focused Beam Reflectance Measurement) probe or turbidity probe.

-

Heating: Heat the slurry at a slow ramp rate (0.2 K/min) until the turbidity signal drops to baseline (indicating full dissolution). Record this as

. -

Cooling: Cool the solution at the same rate until turbidity spikes (nucleation). Record as

. -

Data: Repeat for various concentrations to map the solubility curve and MSZW.

Part 4: Thermodynamic Modeling

To extrapolate experimental data for process engineering, the Modified Apelblat Equation is the industry standard for this class of amides. It correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Interpretation:

-

B relates to the enthalpy of solution.[3]

-

C accounts for the temperature dependence of the heat capacity.

-

Workflow Visualization The following diagram illustrates the logical flow for determining and modeling solubility.

Caption: Workflow for determining solubility profiles, moving from solvent selection to thermodynamic modeling.

Part 5: References

-

PubChem. (2025).[4] 2-chloro-N-(4-fluorophenyl)acetamide (Analogous Structure Data). National Library of Medicine. [Link]

-

Zhang, H., et al. (2018). "Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-N-(4-methylphenyl)propanamide in Binary Solvent Mixtures." Journal of Chemical & Engineering Data. (Cited for methodological standard on homologous chloro-amides).

-

Kang, S.S., et al. (2008).[5] "Crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide." Acta Crystallographica Section E. [Link][5]

Sources

Navigating the Stability Landscape of 2-chloro-N-(4-fluorophenyl)butanamide: A Technical Guide

Introduction: Understanding the Molecule

2-chloro-N-(4-fluorophenyl)butanamide is a halogenated amide of significant interest within contemporary drug discovery and development programs. Its unique structural motifs, including a reactive chloroacetamide group and a fluorinated phenyl ring, contribute to its potential biological activity. However, these same features present distinct challenges regarding the compound's chemical stability and long-term storage. This technical guide provides an in-depth analysis of the factors governing the stability of 2-chloro-N-(4-fluorophenyl)butanamide, offering field-proven insights into its handling, storage, and the design of robust stability-indicating studies. For the purposes of this guide, we will refer to the compound as "the molecule" or by its chemical name.

Chemical Stability Profile: A Mechanistic Perspective

The inherent reactivity of 2-chloro-N-(4-fluorophenyl)butanamide necessitates a thorough understanding of its potential degradation pathways. The primary sites of instability are the amide linkage and the carbon-chlorine bond.

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-fluoroaniline and 2-chlorobutanoic acid.[1]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the same degradation products: 4-fluoroaniline and 2-chlorobutanoic acid.[1][2]

Nucleophilic Substitution

The chlorine atom at the alpha-position to the carbonyl group is a good leaving group, making this carbon susceptible to nucleophilic substitution reactions. This is a common reactivity pathway for chloroacetamides.[3]

Thermal and Photolytic Decomposition

Visualizing Degradation Pathways

To better illustrate the potential degradation mechanisms, the following diagram outlines the key pathways.

Caption: Potential degradation pathways for 2-chloro-N-(4-fluorophenyl)butanamide.

Recommended Storage and Handling Conditions

Based on the chemical nature of 2-chloro-N-(4-fluorophenyl)butanamide, the following storage conditions are recommended to minimize degradation and ensure its integrity over time.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C | To minimize the rate of potential hydrolytic and thermal degradation.[12] |

| Humidity | Store in a desiccated environment | To prevent moisture uptake, which can facilitate hydrolysis of the amide bond. |

| Light | Protect from light | To prevent photolytic degradation.[13][14] Amber vials or storage in the dark are recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation, although the molecule is not predicted to be highly susceptible to oxidation. |

| Container | Tightly sealed, inert glass or PTFE containers | To prevent contamination and reaction with the container material.[15] |

Designing a Comprehensive Stability Study

A robust stability study is essential to establish the shelf-life and appropriate storage conditions for 2-chloro-N-(4-fluorophenyl)butanamide. The study should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[16][17][18][19]

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[1][20][21][22]

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies provide the data needed to determine the shelf-life of the compound under its intended storage conditions.[17][18]

Experimental Protocol: Long-Term and Accelerated Stability Study

-

Sample Preparation: Aliquot a single, well-characterized batch of 2-chloro-N-(4-fluorophenyl)butanamide into appropriate containers that simulate the proposed packaging for storage and distribution.[16][20]

-

Storage Conditions: Place the samples into stability chambers maintained at the following ICH-recommended conditions:[17][19]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Withdraw samples at predetermined time points and analyze them for key quality attributes.[16][20]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

Analytical Testing: At each time point, analyze the samples using a validated stability-indicating analytical method (e.g., HPLC). The following parameters should be assessed:

-

Appearance

-

Assay of the active substance

-

Quantification of known and unknown degradation products

-

Mass balance

-

-

Data Evaluation: Evaluate the data to identify any trends in degradation and to determine the retest period or shelf-life of the compound. A "significant change" is defined as a failure to meet the established specification.[16]

Conclusion: A Proactive Approach to Stability

While specific, published stability data for 2-chloro-N-(4-fluorophenyl)butanamide is limited, a thorough understanding of its chemical structure and the application of established principles of pharmaceutical stability testing allow for a proactive and scientifically sound approach to its handling and storage. By anticipating potential degradation pathways and implementing robust analytical and storage protocols, researchers and drug development professionals can ensure the quality, integrity, and reliability of this promising molecule throughout its lifecycle.

References

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Halamid®. STABILITY DATA. [Link]

-

Guzmán, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1358. [Link]

-

World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

Cal Laboratories. (2024, November 29). The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards. [Link]

-

Schanne, L. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

Patel, R. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. CuriRx. [Link]

-

Miar, M. S., et al. (2022). Integrated Investigation on the Synthesis, Computational Analysis, Thermal Stability, and Performance of Eco-Friendly Chelating Agents for Calcium Ions. Polymers, 14(1), 173. [Link]

-

Sonanis, M. V., & Rajput, A. P. (2014). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology, 7(12), 1403-1409. [Link]

-

ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the...[Link]

-

Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

-

ResearchGate. (2025, June 28). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. [Link]

-

van der Vlag, R., et al. (2026, February 11). Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. Journal of the American Chemical Society. [Link]

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

-

Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. [Link]

-

University of California, Berkeley. (n.d.). Safe Storage of Chemicals. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. PubChem. [Link]

-

Costela-Garma, M., et al. (2021). Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness. Molecules, 26(23), 7167. [Link]

-

Bauer, A., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. RSC Medicinal Chemistry, 15(3), 643-655. [Link]

-

Milosavljević, N. B., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(1), 35–46. [Link]

-

International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

-

ResearchGate. (n.d.). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

-

MDPI. (2023, December 26). Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. Nanomaterials. [Link]

-

Springer. (2023, February 25). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. Biodegradation. [Link]

-

Semantic Scholar. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

-

ChemRxiv. (2022, June 8). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

-

National Institute of Standards and Technology. (n.d.). Butanamide, N-(4-chlorophenyl)-3-oxo-. NIST Chemistry WebBook. [Link]

-

University College Dublin. (2017, July 10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]

-

ResearchGate. (2008, June). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ukm.my [ukm.my]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. mdpi.com [mdpi.com]

- 9. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

- 13. halamid.com [halamid.com]

- 14. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 15. ehs.berkeley.edu [ehs.berkeley.edu]

- 16. database.ich.org [database.ich.org]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. pharmtech.com [pharmtech.com]

- 22. ajrconline.org [ajrconline.org]

2-chloro-N-(4-fluorophenyl)butanamide safety data sheet (SDS) information

An In-depth Technical Guide on the Safe Handling and Properties of 2-chloro-N-(4-fluorophenyl)butanamide

Executive Hazard & Safety Profile

This guide provides a comprehensive overview of the essential safety information, handling protocols, and emergency procedures for 2-chloro-N-(4-fluorophenyl)butanamide (Molecular Formula: C₁₀H₁₁ClFNO, Molecular Weight: 215.65 g/mol ).[1][2] The primary audience for this document includes researchers, scientists, and professionals in drug development who may handle this compound in a laboratory setting. The core operational principle when working with this and similar halogenated aromatic amides is a proactive approach to risk mitigation, centered on containment and personal protection.

While specific toxicological data for this exact compound is limited, analysis of close structural analogs allows for a reliable prediction of its hazard profile. The primary hazards are associated with irritation to the skin, eyes, and potentially the respiratory tract.[3][4]

Table 1: GHS Hazard Identification Summary (Based on Analog Data)

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[3][4] |

Physicochemical & Stability Data

Understanding the physical state and reactivity of 2-chloro-N-(4-fluorophenyl)butanamide is fundamental to its safe handling and storage.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClFNO | Santa Cruz Biotechnology[1][2] |

| Molecular Weight | 215.65 g/mol | Santa Cruz Biotechnology[1][2] |

| Physical Appearance | Assumed to be a solid at room temperature, typical for similar compounds. | N/A |

| Solubility | Data not available. Assumed to be poorly soluble in water, with solubility in common organic solvents. | N/A |

| Stability | Stable under normal storage conditions.[6] | Fisher Scientific[6] |

| Incompatible Materials | Strong oxidizing agents, Strong bases.[6] | Fisher Scientific[6] |

| Hazardous Decomposition Products | Upon combustion, may produce toxic fumes including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[6] | S D FINE-CHEM LIMITED, Fisher Scientific[6] |

Risk Assessment and Proactive Hazard Control

A robust safety protocol is built on a hierarchy of controls, starting with engineering solutions and supplemented by rigorous personal protective equipment and handling procedures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when dealing with the solid form, is a certified chemical fume hood.[7][8]

-

Ventilation: All weighing, transferring, and reaction-setup operations must be conducted within a fume hood to prevent the inhalation of airborne dust or aerosols.[7][9] The ventilation system ensures that any particulates are captured and exhausted away from the operator's breathing zone.

-

Safety Stations: Workstations must be equipped with an easily accessible eyewash station and a safety shower.[8][10] This is non-negotiable due to the compound's classification as a serious eye irritant.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is directly dictated by the compound's hazard profile. The following diagram outlines the mandatory PPE selection logic.

Caption: PPE selection is directly linked to the identified chemical hazards.

Standard Operating Procedure: Safe Handling & Storage

Adherence to a strict protocol minimizes exposure and preserves the integrity of the research.

Protocol for Handling Solid 2-chloro-N-(4-fluorophenyl)butanamide:

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean. Don all required PPE as outlined in Diagram 1.

-

Weighing: Weigh the compound on a tared weigh boat or paper inside the fume hood. Avoid creating dust clouds by handling the material gently.

-

Transfer: Use a spatula to carefully transfer the solid into the reaction vessel. If dissolving, add the solvent to the solid within the fume hood.

-

Post-Handling: After use, tightly seal the container.[9][11] Clean any residual dust from the work surface with a damp cloth or towel, which should then be disposed of as contaminated waste.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[4][6]

Storage Protocol:

-

Store the container tightly closed in a dry, cool, and well-ventilated area.[9][12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Store separately from food and feedstuffs.[13]

Emergency Response Protocols

Rapid and correct response to an emergency situation can significantly reduce the severity of an incident.

First-Aid Measures

Table 3: First-Aid Response by Exposure Route

| Exposure Route | Symptoms | First-Aid Protocol |

|---|---|---|

| Eye Contact | Redness, pain, irritation.[14] | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6][14][15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14] |

| Skin Contact | Redness, irritation.[14] | Take off all contaminated clothing immediately.[9] Wash the affected area thoroughly with soap and plenty of water.[6] If skin irritation persists, get medical advice/attention.[6][15] |

| Inhalation | Cough, respiratory tract irritation.[13] | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][9] If symptoms persist or if feeling unwell, call a POISON CENTER or doctor.[6] |

| Ingestion | Potential for systemic toxicity. | Rinse mouth with water.[9] Do NOT induce vomiting.[9][14] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[6][9] |

Accidental Release and Spill Management

A systematic approach is required to safely manage a spill.

Caption: A stepwise protocol for managing accidental spills.

Spill Cleanup Protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.[9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear appropriate PPE, including gloves, goggles, and a lab coat. For large spills, respiratory protection may be necessary.[7]

-

Contain: For solid spills, avoid generating dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.[6][8]

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste.[7]

-

Clean: Wipe the spill area with a wet cloth to decontaminate the surface. Place the cloth in the waste container.

-

Dispose: Seal the waste container and dispose of it through a licensed waste disposal contractor, following all local and national regulations.[6][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[9] A water spray can be used to cool fire-exposed containers, but a direct jet on the material should be avoided.[16]

-

Specific Hazards: The compound is not classified as flammable, but combustion will produce highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[6][16]

-

Protective Actions for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[6][9]

Toxicological and Ecological Considerations

Toxicological Summary: The primary toxicological concerns are irritation. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[3][4][5] There is no data available to suggest it is a carcinogen or mutagen.[4] Repeated or prolonged skin contact may lead to sensitization.[13]

Ecological Summary: Specific ecotoxicity data is not available. However, as a standard precautionary principle for halogenated organic compounds, release into the environment must be avoided.[7] Do not allow the chemical to enter drains, surface water, or soil, as it may be harmful to aquatic organisms.[14]

Disposal Considerations

All waste material, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

-

Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations.[6][14] This typically involves collection in a sealed, labeled container for pickup by a licensed chemical waste disposal company.[12]

-

Environmental Precaution: Do not discharge into sewer systems or waterways.[12]

References

-

Chemwatch MSDS 46231. Sdfine. [Link]

-

AgiSyn 2839 Safety Data Sheet. Covestro Solution Center. [Link]

-

Safety data sheet. Carl ROTH. [Link]

-

2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065. PubChem. [Link]

-

2-(4-chlorophenoxy)-N-(3-fluorophenyl)butanamide | C16H15ClFNO2 | CID 53285341. PubChem. [Link]

-

Chemical Properties of Butanamide,N-(2-chlorophenyl)- (CAS 33694-15-4). Cheméo. [Link]

-

Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Propanamide, N-(4-fluorophenyl)-2-chloro-. NIST WebBook. [Link]

-

4-Chloro-4'-Fluorobutyrophenone, 97+% (GC) Material Safety Data Sheet. Cole-Parmer. [Link]

-

2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

-

N-(4-Chlorophenyl)butanamide Properties. EPA. [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. ILO and WHO. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. eurofinsus.com [eurofinsus.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 14. buyat.ppg.com [buyat.ppg.com]

- 15. carlroth.com [carlroth.com]

- 16. nj.gov [nj.gov]

A Technical Guide to Investigating the Potential Biological Activity of 2-chloro-N-(4-fluorophenyl)butanamide

Abstract

The vast chemical space offers boundless opportunities for the discovery of novel bioactive molecules. This guide addresses the compound 2-chloro-N-(4-fluorophenyl)butanamide, a molecule for which, to date, no specific biological activities have been documented in public scientific literature. The absence of data presents not a barrier, but a compelling opportunity for systematic investigation. This document outlines a structured, multi-hypothesis approach to exploring the potential biological activities of this compound. Leveraging principles of chemical analogy and structure-activity relationships (SAR), we propose that 2-chloro-N-(4-fluorophenyl)butanamide holds potential as a herbicidal, fungicidal, or cytotoxic agent. We provide the detailed scientific rationale for these hypotheses and present a comprehensive, tiered experimental framework designed to systematically screen for these activities and elucidate potential mechanisms of action. This whitepaper serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to characterize novel chemical entities.

Introduction and Structural Analysis

The compound 2-chloro-N-(4-fluorophenyl)butanamide belongs to the class of N-phenylalkanamides. Its structure is characterized by three key motifs: a 4-fluorophenyl group, an amide linkage, and a 2-chlorobutanamide side chain. The lack of published data necessitates a predictive approach based on the known biological activities of structurally related compounds.

-

The Chloroalkanamide Moiety: The α-chloroamide functional group is a well-established pharmacophore in agrochemicals, particularly in the chloroacetamide class of herbicides, which includes commercial products like alachlor and butachlor.[1][2][3] These compounds are known to act as alkylating agents, a reactivity that is central to their biological effect.[1][4] Their primary mode of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, a crucial process in early seedling growth.[3] The butanamide structure of the target compound represents a logical extension of the acetamide backbone found in these established herbicides.

-

The N-(4-fluorophenyl) Group: The presence of a fluorine atom on the phenyl ring is a common feature in many pharmaceuticals and agrochemicals.[5] Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The N-(4-fluorophenyl)amide structure itself is found in various bioactive compounds, including those with anticancer and antimicrobial properties.[6][7][8]

-

The Amide Linkage: The amide bond provides structural rigidity and participates in hydrogen bonding, which is critical for molecular recognition and binding to protein targets such as enzymes and receptors.[9]

Based on this structural deconstruction, we hypothesize three primary avenues for investigation: Herbicidal Activity, Fungicidal Activity, and Cytotoxic Activity.

Hypothesized Biological Activities & Mechanistic Rationale

Hypothesis 1: Herbicidal Activity

Rationale: The most direct structural analogy for 2-chloro-N-(4-fluorophenyl)butanamide is the family of chloroacetanilide herbicides.[2][10] These pre-emergence herbicides disrupt the early growth of susceptible plants, particularly grasses.[3][4]

Proposed Mechanism of Action (MoA): The herbicidal action of chloroacetamides is attributed to their ability to alkylate sulfhydryl groups (-SH) on key enzymes.[3] This leads to the inhibition of enzymes involved in the synthesis of very long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and cuticular waxes. It is hypothesized that 2-chloro-N-(4-fluorophenyl)butanamide acts similarly, with the chlorine atom serving as a leaving group in a nucleophilic substitution reaction with an enzymatic target.

Caption: Tiered experimental workflow for activity screening.

Protocol 3.1: Primary Herbicidal Activity Screen

This protocol uses a whole-organism approach to assess phytotoxicity. [11][12] Objective: To determine if the compound inhibits seed germination and/or seedling growth of representative monocot and dicot species.

Methodology:

-

Species Selection: Use Arabidopsis thaliana (dicot) and Lolium rigidum (annual ryegrass, a monocot).

-

Compound Preparation: Prepare a stock solution of 2-chloro-N-(4-fluorophenyl)butanamide (e.g., 10 mM in DMSO). Create serial dilutions in water to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO in water).

-

Assay Setup (Agar Plate):

-

Dispense 25 mL of 0.8% agar into 100 mm petri dishes.

-

Once solidified, apply 1 mL of each test concentration to the agar surface and allow it to dry in a laminar flow hood.

-

Place 15-20 surface-sterilized seeds of one plant species onto the agar surface of each plate.

-

Seal plates with parafilm and place them in a growth chamber with a controlled light/dark cycle (16h light/8h dark) at 22°C.

-

-

Data Collection: After 7-10 days, measure the percentage of seed germination and the primary root length of the seedlings.

-

Analysis: Calculate the concentration required to cause 50% inhibition of root growth (GR50) compared to the vehicle control.

Protocol 3.2: Primary Antifungal Susceptibility Testing

This protocol uses the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13][14] Objective: To determine the MIC of the compound against representative fungal pathogens.

Methodology:

-

Strain Selection: Use Candida albicans (yeast) and Aspergillus fumigatus (mold).

-

Compound Preparation: Prepare a 2X concentrated serial dilution of the test compound in RPMI 1640 medium in a 96-well microtiter plate. Concentrations should range from 0.5 µg/mL to 1024 µg/mL. [15]3. Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (M27 for yeasts, M38 for molds).

-

Inoculation: Add an equal volume of the standardized fungal inoculum to each well of the microtiter plate, diluting the compound to its final 1X concentration. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours. [16]6. Data Collection: Read the MIC visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% for azoles against yeasts) compared to the growth control well. [16]

Protocol 3.3: Primary In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [17][18] Objective: To determine the dose-dependent cytotoxic effect of the compound on human cancer cell lines and a non-cancerous cell line to assess selectivity.

Methodology:

-

Cell Line Selection: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous human cell line (e.g., HEK293) for comparison. [18]2. Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours in a humidified incubator at 37°C with 5% CO2. [17]3. Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO). Incubate for 48 or 72 hours. [17]4. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals. [17][18]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. [17]6. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value, which is the concentration that inhibits 50% of cell growth. [17]

Data Presentation and Interpretation

All quantitative data from the primary screens should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Hypothetical Herbicidal Activity Data

| Plant Species | Assay | Endpoint | Value (µM) |

|---|---|---|---|

| A. thaliana | Root Elongation | GR50 | [Insert Value] |

| L. rigidum | Root Elongation | GR50 | [Insert Value] |

Table 2: Hypothetical Antifungal Activity Data

| Fungal Strain | Assay | Endpoint | Value (µg/mL) |

|---|---|---|---|

| C. albicans | Broth Microdilution | MIC | [Insert Value] |

| A. fumigatus | Broth Microdilution | MIC | [Insert Value] |

Table 3: Hypothetical Cytotoxicity Data

| Cell Line | Assay | Endpoint | Value (µM) |

|---|---|---|---|

| MCF-7 (Cancer) | MTT | IC50 | [Insert Value] |

| HeLa (Cancer) | MTT | IC50 | [Insert Value] |

| HEK293 (Non-cancerous) | MTT | IC50 | [Insert Value] |

Interpretation:

-

A low GR50 value (<10 µM) in the herbicidal screen would be considered a strong hit.

-

An MIC value significantly below 128-256 µg/mL would indicate promising antifungal activity. * A low IC50 value (<10 µM) against cancer cell lines, coupled with a significantly higher IC50 for the non-cancerous cell line (indicating a good selectivity index), would warrant further investigation as a potential anticancer agent. [18]

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological characterization of 2-chloro-N-(4-fluorophenyl)butanamide. By grounding our hypotheses in established structure-activity relationships and employing standardized, robust screening protocols, researchers can efficiently and systematically uncover the potential bioactivities of this novel compound. Positive results in any of the primary screens should trigger progression to Tier 2 assays to elucidate the specific mechanism of action, followed by further studies in lead optimization, in vivo efficacy, and toxicological profiling. This structured approach maximizes the potential for discovery while ensuring scientific rigor and integrity.

References

- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.

-

Jablonkai I. Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Manag Sci. 2003;59(6-7):708-14. Available from: [Link]

-

Pfaller MA, Sheehan DJ, Rex JH. Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2020;33(3):e00092-19. Available from: [Link]

- Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. 2024.

-

Gerwick BC, Dayan FE. Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants (Basel). 2023;12(3):639. Available from: [Link]

-

Nett JE, Andes DR. Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infect Dis. 2021;8(11):ofab525. Available from: [Link]

-

Goff DA, Johnson A, Pomeroy C. A Practical Guide to Antifungal Susceptibility Testing. Open Forum Infect Dis. 2021;8(11):ofab526. Available from: [Link]

- Phenylamides: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. Krishak Jagat. 2025.

-

Rex JH, Pfaller MA, Walsh TJ, et al. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clin Microbiol Rev. 2001;14(4):643-58. Available from: [Link]

- Phenylamide (PA) [Group 4] resistance management strategy. Fungicide Resistance Action Committee New Zealand.

- Cytotoxicity Assays. Opentrons.

-

Dayan FE. Screening for Natural Product Herbicides. 2013 CWSS Proceedings. Available from: [Link]

-

Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. Available from: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. 2025. Available from: [Link]

-

Das AC, Dey S, Sanyal D. Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms. J Environ Sci Health B. 2012;47(6):535-42. Available from: [Link]

-

Wyenandt A. Understanding phenylamide (FRAC group 4) fungicides. Plant & Pest Advisory, Rutgers University. 2020. Available from: [Link]

-

Bajsa-Hirschel J, Pan Z, Pandey P, et al. New Approaches to Herbicide and Bioherbicide Discovery. Weed Science. 2024;72(5):477-490. Available from: [Link]

-

Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. ResearchGate. Available from: [Link]

-

Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate. 2025. Available from: [Link]

-

de Oliveira V, de Morais Lima G, de Almeida I, et al. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Toxicology and Environmental Health, Part A. 2023;86(4):133-146. Available from: [Link]

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. 2019. Available from: [Link]

-

Davidse LC. Biochemical basis of resistance to phenylamide fungicides. ACS Symposium Series - American Chemical Society. 1990. Available from: [Link]

-

Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. ResearchGate. 2025. Available from: [Link]

-

Li D, Zhang Z, Li Y, et al. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. 2023;66(10):6889-6908. Available from: [Link]

-

Fuerst EP. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. 1987;1(4):270-277. Available from: [Link]

-

de Oliveira V, de Morais Lima G, de Almeida I, et al. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. J Toxicol Environ Health A. 2023;86(4):133-146. Available from: [Link]

-

da Silva CR, de Oliveira V, da Silva T, et al. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Braz J Biol. 2022;84:e255080. Available from: [Link]

-

da Silva T, de Oliveira V, da Silva CR, et al. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. An Acad Bras Cienc. 2021;93(suppl 3):e20200997. Available from: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. 2024. Available from: [Link]

-

Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. National Center for Biotechnology Information. Available from: [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. 2021. Available from: [Link]

-

de Oliveira V, da Silva T, da Silva CR, et al. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Pharmaceuticals (Basel). 2020;13(9):221. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. 2024. Available from: [Link]

-

Kang S, Zeng H, Li H, Wang H. 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 6):o1194. Available from: [Link]

-

Jiang L, Lin Z, Liang S, Yi W. Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Chem Asian J. 2024;19(23):e202400909. Available from: [Link]

-

2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available from: [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available from: [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available from: [Link]

Sources

- 1. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]